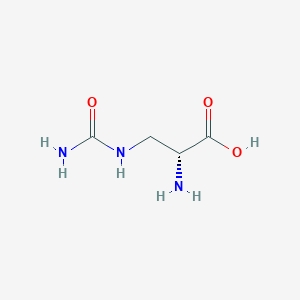

(2R)-2-amino-3-(carbamoylamino)propanoic acid

説明

(2R)-2-amino-3-(carbamoylamino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H9N3O3 and its molecular weight is 147.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

D-ALBIZZIIN, also known as (2R)-2-amino-3-(carbamoylamino)propanoic acid or (2R)-2-azaniumyl-3-(carbamoylamino)propanoate, is primarily a glutamase inhibitor and a glutaminyl-tRNA synthetase inhibitor . These enzymes play crucial roles in protein synthesis and the metabolism of the amino acid glutamine. By inhibiting these enzymes, D-ALBIZZIIN can potentially disrupt these processes.

Mode of Action

As a glutamase and glutaminyl-trna synthetase inhibitor, it likely interacts with these enzymes and prevents them from performing their normal functions . This could lead to a decrease in the production of proteins that require glutamine, affecting various cellular processes.

Biochemical Pathways

The biochemical pathways affected by D-ALBIZZIIN are likely those involving the metabolism of glutamine and the synthesis of proteins. Glutaminase is responsible for the conversion of glutamine to glutamate, a critical step in the glutamine metabolism pathway. On the other hand, glutaminyl-tRNA synthetase is involved in the process of protein synthesis, specifically in attaching glutamine to its corresponding tRNA molecule . By inhibiting these enzymes, D-ALBIZZIIN could potentially disrupt these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of D-ALBIZZIIN’s action would likely be related to its inhibition of glutamase and glutaminyl-tRNA synthetase. This could lead to a decrease in the production of glutamate and a disruption in protein synthesis, potentially affecting various cellular processes .

生物活性

(2R)-2-amino-3-(carbamoylamino)propanoic acid, also known as 2-amino-3-carbamoylaminopropanoic acid, is a non-canonical amino acid that has garnered attention for its potential biological activities. This compound is structurally related to other amino acids and plays a role in various metabolic processes. Below, we explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C5H8N2O5

- Molecular Weight : 176.13 g/mol

The compound features a propanoic acid backbone with an amino group and a carbamoyl group attached, contributing to its unique biological properties.

Pharmacological Properties

-

Inhibition of Prostate-Specific Membrane Antigen (PSMA) :

Recent studies have highlighted the compound's efficacy as a ligand for PSMA, which is overexpressed in prostate cancer cells. Derivatives of this compound demonstrated potent inhibition of PSMA with Ki values ranging from 0.08 nM to 8.98 nM, indicating strong binding affinity . This suggests potential therapeutic applications in targeting prostate cancer. -

Neuroprotective Effects :

The compound has been investigated for its neuroprotective properties. In animal models of transient cerebral ischemia, it was shown to reduce neutrophil infiltration and improve neurological outcomes post-injury. This was evidenced by a decrease in infarct size and enhanced recovery of motor functions . -

Role in Metabolism :

As a non-canonical amino acid, this compound may participate in metabolic pathways similar to those of canonical amino acids. Its involvement in the urea cycle and potential effects on neurotransmitter systems have been noted .

The mechanisms underlying the biological activities of this compound include:

- Receptor Interaction : The compound's ability to bind to specific receptors such as PSMA suggests it may modulate signaling pathways involved in cancer cell proliferation and survival.

- Modulation of Inflammatory Responses : By influencing neutrophil chemotaxis and activation through pathways involving chemokines like CXCL8, it may play a role in mitigating inflammatory responses in various conditions .

Study on Prostate Cancer Targeting

In a study focused on prostate cancer treatment, ligands derived from this compound were synthesized and evaluated for their binding affinity to PSMA. The results indicated that these ligands could selectively target PSMA-positive cells, providing a basis for developing diagnostic imaging agents or targeted therapies for prostate cancer .

Neuroprotection in Cerebral Ischemia

Another significant study investigated the neuroprotective effects of this compound in a rat model of cerebral ischemia. The compound was administered prior to inducing ischemia, resulting in reduced PMN infiltration into the brain tissue and improved neurological function post-recovery. These findings support its potential use as a therapeutic agent in stroke management .

科学的研究の応用

Antioxidant Activity

N-carbamoyl-alanine has been studied for its role as an antioxidant. It interacts with peroxiredoxin-2, a protein involved in reducing oxidative stress in cells. This interaction may provide protective effects against cellular damage caused by reactive oxygen species (ROS) .

Potential Cancer Therapeutics

Research indicates that N-carbamoyl-alanine may have applications in cancer treatment, particularly for prostate cancer. Its mechanism may involve modulation of metabolic pathways that are altered in cancer cells, although specific studies are still needed to confirm these effects .

Biochemical Roles

N-carbamoyl-alanine acts as a metabolite in various biological processes. It participates in amino acid metabolism and may influence nitrogen metabolism due to its carbamoyl group. This compound is also involved in the synthesis of other biologically relevant molecules, contributing to cellular homeostasis .

Data Table: Properties and Effects

| Property/Effect | Value/Description |

|---|---|

| Absorption | Predicted human intestinal absorption: +0.7779 |

| Blood-Brain Barrier Penetration | +0.8535 |

| Caco-2 Permeability | -0.8865 (non-permeable) |

| Biodegradability | Ready biodegradable |

| Ames Test Result | Non-carcinogenic |

| Toxicity (Rat LD50) | Not applicable |

Case Study 1: Antioxidant Mechanism

A study exploring the antioxidant properties of various amino acids found that N-carbamoyl-alanine exhibited significant activity in reducing oxidative stress markers in cultured cells. The study highlighted its potential as a dietary supplement or therapeutic agent for conditions characterized by oxidative damage.

Case Study 2: Cancer Cell Metabolism

In vitro experiments demonstrated that N-carbamoyl-alanine could alter metabolic pathways in prostate cancer cell lines, leading to reduced cell proliferation and increased apoptosis. Further research is warranted to explore its efficacy in vivo and the underlying mechanisms involved.

特性

IUPAC Name |

(2R)-2-amino-3-(carbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYFIMLSHBLMKF-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。